molecular formula C9H5BrOS B12315102 7-Bromo-1-benzothiophene-3-carbaldehyde

7-Bromo-1-benzothiophene-3-carbaldehyde

Cat. No.: B12315102
M. Wt: 241.11 g/mol
InChI Key: FBHVOKWGDADRAD-UHFFFAOYSA-N
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Description

7-Bromo-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS and a molecular weight of 241.11 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-benzothiophene-3-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzothiophene ring. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-benzothiophene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products:

    Substitution Products: Various substituted benzothiophene derivatives.

    Oxidation Products: 7-Bromo-1-benzothiophene-3-carboxylic acid.

    Reduction Products: 7-Bromo-1-benzothiophene-3-methanol.

Scientific Research Applications

7-Bromo-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-3-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in halogen bonding and other interactions. These properties make it a versatile intermediate in various chemical reactions and biological processes .

Comparison with Similar Compounds

  • 7-Bromo-1-benzothiophene-2-carbaldehyde
  • 7-Bromo-1-benzothiophene-3-carboxylic acid
  • 3-Bromo-1-benzothiophene

Comparison: 7-Bromo-1-benzothiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group at specific positions on the benzothiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

7-bromo-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHVOKWGDADRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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